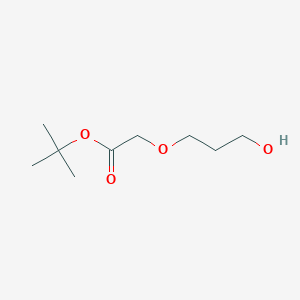
5-fluoro-2-iodo-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-4-(trifluoromethyl)aniline (FITA) is a small molecule that has been studied for its potential applications in the field of synthetic organic chemistry, medicinal chemistry, and pharmacology. It is a fluorinated aniline derivative that has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds. FITA has also been studied for its ability to act as a catalyst in certain reactions and as a building block for the synthesis of a variety of compounds.
Scientific Research Applications
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds. In medicinal chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, including drugs and drug candidates. 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has also been studied for its ability to act as a building block for the synthesis of a variety of compounds, including drugs and drug candidates.
Mechanism of Action
5-fluoro-2-iodo-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds. The mechanism of action of 5-fluoro-2-iodo-4-(trifluoromethyl)aniline involves the formation of a covalent bond between the nitrogen atom of the aniline and the fluorine atom of the trifluoromethanesulfonyl group. This covalent bond is responsible for the formation of the 5-fluoro-2-iodo-4-(trifluoromethyl)aniline molecule.
Biochemical and Physiological Effects
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its potential applications in medicinal chemistry and pharmacology. In medicinal chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, including drugs and drug candidates. In pharmacology, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to interact with certain receptors in the body, leading to a variety of biochemical and physiological effects. These effects can include changes in hormone levels, changes in the activity of enzymes, and changes in the activity of certain proteins.
Advantages and Limitations for Lab Experiments
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it has been found to act as an effective catalyst in certain reactions. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been found to be stable under a variety of conditions, making it suitable for use in a variety of laboratory experiments. However, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline also has some limitations. It is not as reactive as some other fluorinated anilines, and it is not as soluble in water as some other compounds. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline is not as readily available as some other compounds, making it more difficult to obtain.
Future Directions
The potential future directions for 5-fluoro-2-iodo-4-(trifluoromethyl)aniline are numerous. 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be further studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be studied for its ability to interact with certain receptors in the body, leading to a variety of biochemical and physiological effects. Finally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be studied for its potential applications as a catalyst in certain reactions and as a building block for the synthesis of a variety of compounds.
Synthesis Methods
5-fluoro-2-iodo-4-(trifluoromethyl)aniline can be synthesized through two main methods. The first method involves the reaction of aniline with trifluoromethanesulfonyl fluoride and sodium iodide, followed by the addition of potassium fluoride and silver nitrate. The second method involves the reaction of aniline with trifluoromethanesulfonyl chloride and sodium iodide, followed by the addition of potassium fluoride and silver nitrate. Both of these methods have been found to be effective in the synthesis of 5-fluoro-2-iodo-4-(trifluoromethyl)aniline.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-iodo-4-(trifluoromethyl)aniline involves the introduction of a fluorine atom, an iodine atom, and a trifluoromethyl group onto aniline.", "Starting Materials": [ "Aniline", "Fluorine gas", "Iodine", "Trifluoromethyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Nitration of aniline with nitrous acid to form 4-nitroaniline", "Step 2: Reduction of 4-nitroaniline with hydrogen peroxide and sodium hydroxide to form 4-aminoaniline", "Step 3: Diazotization of 4-aminoaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with fluorine gas to introduce a fluorine atom onto the benzene ring", "Step 5: Reaction of the fluorinated diazonium salt with iodine to introduce an iodine atom onto the benzene ring", "Step 6: Reaction of the iodinated intermediate with trifluoromethyl iodide and copper powder to introduce a trifluoromethyl group onto the benzene ring", "Step 7: Acidification of the reaction mixture with hydrochloric acid to form the final product, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline", "Step 8: Purification of the product by recrystallization from ethanol and drying" ] } | |
CAS RN |
875306-75-5 |
Product Name |
5-fluoro-2-iodo-4-(trifluoromethyl)aniline |
Molecular Formula |
C7H4F4IN |
Molecular Weight |
305 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



